molecular formula C9H9ClN2O2S B11011418 1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide

1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide

Cat. No.: B11011418
M. Wt: 244.70 g/mol
InChI Key: AGLRCCJUNNFOFX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide is a chemical compound with the molecular formula C9H9ClN2O2S. This compound is characterized by the presence of a chlorophenyl group, a cyanomethyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide typically involves the reaction of 2-chlorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with cyanomethyl chloride under similar conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ammonia in ethanol.

Major Products Formed

    Oxidation: The major products include sulfonic acids and their derivatives.

    Reduction: The major products include amines and alcohols.

    Substitution: The major products depend on the nucleophile used, such as hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: In the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: As a potential therapeutic agent in the development of drugs targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as enzyme inhibition, modulation of signal transduction pathways, or changes in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)methanesulfonamide: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

    N-(cyanomethyl)methanesulfonamide: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    1-(2-bromophenyl)-N-(cyanomethyl)methanesulfonamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide is unique due to the presence of both the chlorophenyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various scientific research applications, particularly in the fields of organic synthesis, enzyme inhibition, and drug development.

Properties

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(cyanomethyl)methanesulfonamide

InChI

InChI=1S/C9H9ClN2O2S/c10-9-4-2-1-3-8(9)7-15(13,14)12-6-5-11/h1-4,12H,6-7H2

InChI Key

AGLRCCJUNNFOFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC#N)Cl

Origin of Product

United States

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